2,4-DIMETHYLPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER
Overview
Description
2,4-DIMETHYLPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYLPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER typically involves the fusion of a triazole ring with a quinazoline moiety.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted reactions and metal-catalyzed reactions to enhance yield and reduce reaction times. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHYLPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl and dimethylphenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and potassium carbonate are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-DIMETHYLPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with broad-spectrum antimicrobial activity.
Quinazoline: A parent compound with various biological activities, including anticancer properties.
Triazolothiadiazine: A hybrid compound with both triazole and thiadiazine rings, known for its diverse pharmacological activities
Uniqueness
2,4-DIMETHYLPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER is unique due to its specific structural features, which confer distinct biological activities. The presence of both triazole and quinazoline rings allows for multiple modes of action and interactions with various biological targets .
Properties
IUPAC Name |
2-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-7-12-22(17(2)13-16)29-14-18-8-10-19(11-9-18)23-26-24-20-5-3-4-6-21(20)25-15-28(24)27-23/h3-13,15H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLSTUUMCGVFGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=CC=CC=C5C4=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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